molecular formula C16H25N3O B7986939 2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone

2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7986939
M. Wt: 275.39 g/mol
InChI Key: ATQPZMKWHFWLKT-OAHLLOKOSA-N
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Description

2-Amino-1-[®-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone is a complex organic compound that features a piperidine ring, an amino group, and a benzyl-ethyl-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[®-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone typically involves multi-step organic reactions. One common approach is the reaction of a piperidine derivative with benzyl-ethyl-amine under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The intermediate product is then subjected to further reactions to introduce the amino group and complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[®-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-[®-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-[®-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its medicinal properties and used in drug development.

    2-Amino-5-benzyl-1,3-thiazole: Studied for its anticancer and antimicrobial activities.

    Pyrimido[1,2-a]benzimidazoles: Investigated for their pharmacological potential.

Uniqueness

2-Amino-1-[®-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a benzyl-ethyl-amino substituent makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-1-[(3R)-3-[benzyl(ethyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-18(12-14-7-4-3-5-8-14)15-9-6-10-19(13-15)16(20)11-17/h3-5,7-8,15H,2,6,9-13,17H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQPZMKWHFWLKT-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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